N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring a 1,2,4-triazole core fused with a cyclopropyl group, a thiophene moiety, and a benzo[b][1,4]dioxine sulfonamide side chain. The triazole ring system (4,5-dihydro-1H-1,2,4-triazol-1-yl) is a key pharmacophore known for metabolic stability and diverse biological activities . The thiophen-2-yl group at position 3 contributes π-π stacking interactions, while the benzo[b][1,4]dioxine sulfonamide moiety may modulate solubility and target affinity.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c24-19-22(21-18(17-2-1-11-29-17)23(19)13-3-4-13)8-7-20-30(25,26)14-5-6-15-16(12-14)28-10-9-27-15/h1-2,5-6,11-13,20H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIIGGHKGFBEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound integrates a triazole moiety, a benzo[d][1,4]dioxine structure, and a sulfonamide group, suggesting diverse pharmacological applications.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H19N4O2S |
| Molecular Weight | 386.4 g/mol |
| Structural Features | Triazole, benzo[d][1,4]dioxine, sulfonamide |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings are known to exhibit inhibitory effects on various enzymes. For example, triazole derivatives have shown promise in inhibiting phospholipase A2 and other key enzymes involved in inflammatory pathways .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens. The presence of the thiophene ring may enhance this activity due to its ability to interact with microbial membranes .
- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines by activating specific apoptotic pathways .
Case Studies
Several studies have investigated the biological activity of related triazole compounds:
- Triazole Derivatives and Insecticidal Activity : Research indicates that certain triazole derivatives exhibit insecticidal properties, suggesting potential agricultural applications . The structural modifications similar to those in our compound may enhance bioactivity.
- PDE6D Degradation : A closely related triazole compound has been shown to degrade PDE6D in cellular models effectively. This degradation is crucial for modulating Ras signaling pathways, which are often dysregulated in cancer .
Pharmacological Applications
The pharmacological implications of this compound include:
- Antifungal Agents : The presence of the triazole moiety suggests potential as antifungal agents due to their mechanism of action against fungal cytochrome P450 enzymes.
- Anti-inflammatory Agents : Given its ability to inhibit phospholipase A2 and other inflammatory mediators, this compound may be explored for anti-inflammatory therapies.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a triazole ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 386.4 g/mol. The unique combination of functional groups suggests potential biological activities that warrant investigation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. Research indicates that derivatives containing triazole rings exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.48 |
| Compound B | HCT116 (Colon) | 0.19 |
| Compound C | A549 (Lung) | 0.11 |
These findings suggest that modifications to the triazole structure can enhance anticancer activity, making this compound a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound's structural features also indicate potential antimicrobial activity. Research has shown that triazole derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of cell membrane integrity and inhibition of ergosterol synthesis in fungi .
Study on Anticancer Activity
A study conducted by Kumar et al. synthesized a series of triazole derivatives and evaluated their activity against multiple cancer cell lines. Among these derivatives, one compound demonstrated promising results with an IC50 value significantly lower than that of standard chemotherapeutic agents . This highlights the potential for further exploration of similar compounds in clinical settings.
Antimicrobial Evaluation
An updated review on the synthesis and antibacterial activity of triazole derivatives indicated that many compounds exhibit potent activity against ESKAPE pathogens—bacteria known for their antibiotic resistance . The sulfonamide group in this compound may enhance this antimicrobial effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of sulfonamide-containing 1,2,4-triazole derivatives from published literature (Table 1). Key differences lie in substituent effects on electronic properties, tautomerism, and spectroscopic behavior.
Table 1: Structural and Spectroscopic Comparison of Selected 1,2,4-Triazole Sulfonamides
Key Comparative Insights
Tautomerism :
- The target compound likely adopts a thione tautomer (similar to compounds [7–9]) due to the absence of νS-H bands (~2500–2600 cm⁻¹) and the presence of νC=S (~1240–1255 cm⁻¹) in IR spectra . In contrast, S-alkylated derivatives (e.g., [10–15]) lock the thioether form, eliminating tautomeric equilibrium.
Electronic Effects of Substituents: Thiophene vs. Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group reduces steric bulk compared to 4-(4-X-phenylsulfonyl)phenyl in [7–9], possibly improving membrane permeability.
Spectroscopic Signatures :
- The benzo[b][1,4]dioxine sulfonamide moiety in the target compound would exhibit distinct ¹H-NMR aromatic signals (~6.5–7.5 ppm) compared to the simpler phenylsulfonyl groups in [7–9].
- IR data for the target compound’s sulfonamide group would show characteristic νS=O stretches (~1150–1350 cm⁻¹), overlapping with triazole-related bands .
Synthetic Divergence: Unlike compounds [10–15], which are synthesized via S-alkylation of preformed triazoles, the target compound’s ethyl-linked benzo[b][1,4]dioxine sulfonamide likely requires a multi-step protocol involving nucleophilic displacement or Mitsunobu reactions.
Research Implications and Limitations
While the provided evidence offers robust parallels in triazole sulfonamide chemistry, direct data on the target compound’s synthesis, crystallography, or bioactivity remain unaddressed. Future studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
